Home > Products > Screening Compounds P19886 > CCR6 inhibitor 1
CCR6 inhibitor 1 -

CCR6 inhibitor 1

Catalog Number: EVT-3144577
CAS Number:
Molecular Formula: C24H23F3N4O3S
Molecular Weight: 504.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

CCR6 is classified as a G protein-coupled receptor (GPCR), specifically within the chemokine receptor family. It is primarily activated by the chemokine CC ligand 20 (CCL20). The inhibition of CCR6 has been linked to therapeutic effects in diseases such as multiple sclerosis, rheumatoid arthritis, and various cancers, making it a target for drug development .

Synthesis Analysis

The synthesis of CCR6 inhibitor 1 involves several key steps that utilize organic chemistry techniques. While specific synthetic pathways can vary, they generally include:

  1. Starting Materials: The synthesis typically begins with readily available organic compounds that serve as precursors.
  2. Reactions: Common reactions include:
    • Coupling Reactions: These are used to form the core structure of the inhibitor.
    • Functional Group Modifications: Various functional groups may be introduced or modified to enhance binding affinity and selectivity for CCR6.
  3. Purification: After synthesis, compounds are purified using techniques such as column chromatography or recrystallization to isolate the desired product.

Technical parameters such as temperature, reaction time, and solvent choice are critical for optimizing yields and purity.

Molecular Structure Analysis

The molecular structure of CCR6 inhibitor 1 can be analyzed using techniques like X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. Key structural features include:

  • Core Structure: Typically includes a scaffold that allows for interaction with the CCR6 binding site.
  • Functional Groups: Specific substituents are strategically placed to enhance binding affinity and specificity.
  • Conformation: The compound often adopts a specific three-dimensional conformation that is crucial for its interaction with the receptor.

Data from structural studies indicate that CCR6 inhibitors often exhibit a U-shaped conformation which is energetically favorable for binding to the receptor's allosteric sites .

Chemical Reactions Analysis

Chemical reactions involving CCR6 inhibitor 1 primarily focus on its interactions with the CCR6 receptor. These can include:

  • Binding Reactions: The inhibitor binds to the active site or allosteric sites of CCR6, blocking its activation by CCL20.
  • Competitive Inhibition: The presence of CCR6 inhibitor 1 competes with CCL20 for binding, effectively reducing downstream signaling pathways associated with inflammation and immune responses.

Quantitative assays such as thermal shift assays can be used to measure binding affinity and stability of the complex formed between the inhibitor and the receptor .

Mechanism of Action

The mechanism of action of CCR6 inhibitor 1 involves several key processes:

  1. Receptor Binding: The compound binds to specific sites on the CCR6 receptor, preventing CCL20 from activating it.
  2. Signal Disruption: By inhibiting CCR6 activation, downstream signaling pathways involving G proteins are disrupted, leading to reduced chemotaxis and inflammatory responses.
  3. Therapeutic Effects: This inhibition can result in decreased severity of autoimmune conditions and reduced tumor growth in cancer models .

Studies have shown that this mechanism can effectively reverse resistance in cancer treatments by modulating metabolic pathways associated with tumor growth .

Physical and Chemical Properties Analysis

CCR6 inhibitor 1 possesses distinct physical and chemical properties that influence its efficacy:

  • Molecular Weight: Typically within a range suitable for small molecules (around 300-500 Da).
  • Solubility: Solubility in polar solvents is often enhanced through structural modifications.
  • Stability: Stability under physiological conditions is critical for therapeutic application; this includes resistance to metabolic degradation.

Characterization techniques such as mass spectrometry and high-performance liquid chromatography (HPLC) are commonly employed to assess these properties.

Applications

The applications of CCR6 inhibitor 1 span various fields:

  • Pharmaceutical Development: As a potential therapeutic agent for chronic inflammatory diseases and cancers.
  • Research Tool: Used in studies investigating the role of CCR6 in immune responses and disease mechanisms.
  • Combination Therapies: May be utilized alongside other treatments (e.g., EGFR inhibitors) to enhance therapeutic outcomes in resistant cancer types .
Introduction to CCR6 as a Therapeutic Target

Role of CCR6/CCL20 Axis in Immune Homeostasis and Pathophysiology

The CCR6/CCL20 axis is a chemokine-receptor pair critical for immune cell trafficking and inflammatory responses. Unlike most chemokine networks, CCR6 binds exclusively to CCL20 (macrophage inflammatory protein-3α), forming a monogamous signaling pair [1] [9]. This axis regulates the migration of CCR6-expressing cells, including pro-inflammatory Th17 lymphocytes, regulatory T cells (Tregs), dendritic cells, and B cells [1] [10]. Under physiological conditions, it maintains mucosal immunity and lymphoid tissue architecture, particularly in Peyer’s patches and isolated lymphoid follicles [10]. However, dysregulation of this axis drives pathogenesis in autoimmune diseases (e.g., rheumatoid arthritis, psoriasis, inflammatory bowel disease) and cancers [6] [9]. Elevated CCL20 levels correlate with disease severity—for example, rheumatoid arthritis patients show increased salivary CCL20/CCR6 alongside IL-17A, confirming Th17 recruitment to inflamed joints [2].

Table 1: Diseases Associated with CCR6/CCL20 Dysregulation

Disease CategoryKey Pathogenic MechanismsBiomarkers/Clinical Correlations
Autoimmune (e.g., RA)Th17 cell recruitment to synovium↑ CCL20, CCR6, IL-17A in saliva/serum [2]
Inflammatory (e.g., IBD)Neutrophil/T-cell infiltration in colonCCR6 knockout reduces colitis severity [7]
Respiratory (e.g., COPD)Airway remodeling, inflammationCCL20 overexpression in lung epithelium [3]
Oncology (e.g., NSCLC)Treg recruitment, immunosuppressionCCR6 linked to EGFR inhibitor resistance [5]

CCR6 Signaling Pathways in Pro-Inflammatory Responses

CCR6, a class A G protein-coupled receptor (GPCR), activates multiple downstream effectors upon CCL20 binding. The canonical pathway involves Gαi-mediated inhibition of adenylate cyclase, reducing intracellular cAMP. Concurrently, Gβγ subunits trigger phospholipase C (PLC) activation, increasing calcium flux and activating protein kinase C (PKC) [1] [9]. Non-canonical signaling engages β-arrestin, which scaffolds kinases like c-Src, ERK1/2, and p38, amplifying inflammatory gene expression [9]. In Th17 cells, this cascade induces IL-17, IL-21, and IL-22 production, propagating inflammation [1] [6]. The receptor’s structure—featuring a shallow extracellular pocket—allows precise CCL20 docking via residues Y27/L38 in extracellular loops (ECLs), making it druggable by inhibitors [1] [8].

Table 2: Key CCR6 Signaling Pathways and Functional Outcomes

Signaling PathwayKey MoleculesBiological Outcome
Gαi-dependent↓ cAMP, ↑ Ca²⁺, PLCγChemotaxis, actin polymerization [9]
β-arrestin-mediatedERK1/2, p38, JNKCytokine production (IL-17), cell survival [9]
PI3K/AKTAKT, mTORCell proliferation, metastasis in cancers [6]
NF-κB/STAT3Inflammatory genesStemness, therapy resistance [6]

Rationale for Targeting CCR6 in Autoimmune and Oncological Disorders

The CCR6/CCL20 axis is a compelling therapeutic target for three reasons:

  • Disease-Specific Upregulation: CCL20 is overexpressed in inflamed tissues (e.g., rheumatoid synovium, psoriatic skin) and tumors (e.g., lung adenocarcinoma, colorectal cancer), directly correlating with poor prognosis [3] [6].
  • Immune Cell Orchestration: It recruits pathogenic Th17 cells and immunosuppressive Tregs, creating permissive microenvironments for autoimmunity and tumor evasion [6] [10].
  • Synergistic Potential: In oncology, CCR6 inhibition reverses resistance to EGFR inhibitors by disrupting mitochondrial oxidative phosphorylation (OXPHOS), a resistance mechanism in non-small cell lung cancer [5]. Preclinical studies confirm that CCR6 blockade (e.g., via antibodies or knockout) attenuates disease in colitis, arthritis, and psoriasis models [7] [8].

Properties

Product Name

CCR6 inhibitor 1

IUPAC Name

4-[4-[4-[[5-(trifluoromethyl)pyridin-2-yl]amino]cyclohexyl]sulfonylphenyl]pyridine-2-carboxamide

Molecular Formula

C24H23F3N4O3S

Molecular Weight

504.5 g/mol

InChI

InChI=1S/C24H23F3N4O3S/c25-24(26,27)17-3-10-22(30-14-17)31-18-4-8-20(9-5-18)35(33,34)19-6-1-15(2-7-19)16-11-12-29-21(13-16)23(28)32/h1-3,6-7,10-14,18,20H,4-5,8-9H2,(H2,28,32)(H,30,31)

InChI Key

CNOZLNNAVQPFBD-UHFFFAOYSA-N

SMILES

C1CC(CCC1NC2=NC=C(C=C2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)C4=CC(=NC=C4)C(=O)N

Solubility

not available

Canonical SMILES

C1CC(CCC1NC2=NC=C(C=C2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)C4=CC(=NC=C4)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.